
3-(4-Methylphenylsulfonamido)phenylboronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(Toluene-4-sulfonylamino)phenylboronic acid, pinacol ester (CAS No. 796061-08-0) is a boronic acid derivative with the molecular formula C19H24BNO4S and a molecular weight of 373.27 g/mol . It is commonly used in organic synthesis and research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Toluene-4-sulfonylamino)phenylboronic acid, pinacol ester typically involves the reaction of 3-aminophenylboronic acid with p-toluenesulfonyl chloride in the presence of a base, followed by esterification with pinacol . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: Reduction reactions can be performed using reducing agents such as or .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate; mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically at room temperature.
Substitution: Various nucleophiles; often in the presence of a base and at elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids , while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: The compound is widely used in cross-coupling reactions such as the Suzuki-Miyaura coupling , which is essential for forming carbon-carbon bonds in organic synthesis .
Biology: In biological research, it can be used as a probe or reagent for studying enzyme functions and interactions due to its boronic acid moiety, which can form reversible covalent bonds with diols and other functional groups .
Medicine: .
Industry: In the industrial sector, it is used in the synthesis of advanced materials and polymers , contributing to the development of new technologies and products .
Mecanismo De Acción
The mechanism by which 3-(Toluene-4-sulfonylamino)phenylboronic acid, pinacol ester exerts its effects involves the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with diols and hydroxyl groups , forming cyclic boronate esters . This interaction is crucial in enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity .
Comparación Con Compuestos Similares
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-tosylbenzenamine
- 4-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide
- N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-p-tolueneulfonamide
Uniqueness: Compared to similar compounds, 3-(Toluene-4-sulfonylamino)phenylboronic acid, pinacol ester is unique due to its pinacol ester group, which enhances its stability and solubility in organic solvents. This makes it particularly useful in organic synthesis and industrial applications where stability and solubility are critical .
Propiedades
Fórmula molecular |
C19H26BNO5S |
|---|---|
Peso molecular |
391.3 g/mol |
Nombre IUPAC |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-[(4-methylphenyl)sulfonylamino]phenyl]borinic acid |
InChI |
InChI=1S/C19H26BNO5S/c1-14-9-11-17(12-10-14)27(24,25)21-16-8-6-7-15(13-16)20(23)26-19(4,5)18(2,3)22/h6-13,21-23H,1-5H3 |
Clave InChI |
TVQAEIQIMCWNSM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C)(O)OC(C)(C)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-piperazine-1-carboxylic acid phenyl ester](/img/structure/B13716382.png)
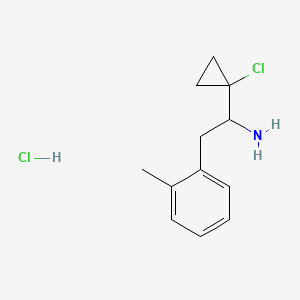
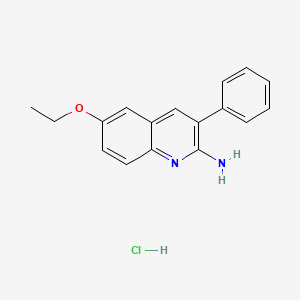


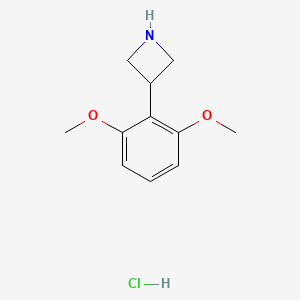
![(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride](/img/structure/B13716414.png)
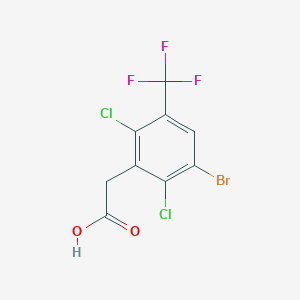
![1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13716440.png)
![6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13716447.png)
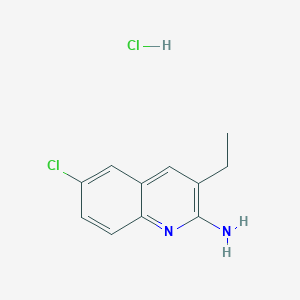

![tert-Butyl 2-(3-Amino-2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13716463.png)
